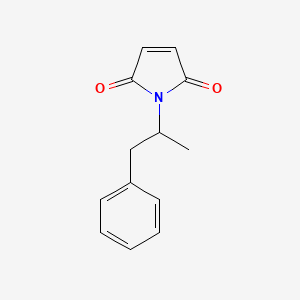
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate is an organic compound with the molecular formula C12H14O5 It is a derivative of benzoic acid and features a complex structure with multiple functional groups, including an ethyl ester, a formyl group, a hydroxyl group, a methoxy group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be summarized as follows:
Benzoic acid derivative+EthanolH2SO4Ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction to completion. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Ethyl 3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoate.
Reduction: Ethyl 3-hydroxymethyl-2-hydroxy-4-methoxy-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing the compound’s binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-formyl-6-hydroxy-4-methoxy-2-methylbenzoate: Similar structure but with different positioning of functional groups, leading to variations in chemical properties and applications.
Ethyl 3-formyl-2-hydroxy-4-methoxybenzoate: Lacks the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
38629-37-7 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
ethyl 3-formyl-2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(15)10-7(2)5-9(16-3)8(6-13)11(10)14/h5-6,14H,4H2,1-3H3 |
InChI-Schlüssel |
YQMIEZNZSAHWLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OC)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)


![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)




![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)



